Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate
Overview
Description
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 5-bromo-1,3-thiazole-2-carboxylate moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary greatly. Some derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with pathways related to these processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, inhibition of cell growth, and induction of apoptosis, among others .
Biochemical Analysis
Biochemical Properties
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions. The thiazole ring in its structure is known to interact with various enzymes and proteins. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antiviral activities . The lithium ion in the compound can influence the activity of enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes including glycogen metabolism and cell signaling . The bromine atom may also contribute to the compound’s reactivity and interaction with biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GSK-3. By inhibiting GSK-3, the compound can modulate pathways related to cell proliferation, differentiation, and apoptosis . Additionally, the compound may affect gene expression and cellular metabolism, potentially leading to changes in the production of key metabolites and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The lithium ion can inhibit GSK-3 by competing with magnesium ions, which are essential for the enzyme’s activity . This inhibition can lead to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. The thiazole ring may also interact with other proteins and enzymes, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating cell signaling pathways and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes such as GSK-3, influencing metabolic flux and the levels of key metabolites . Additionally, the thiazole ring may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the lithium hydroxide, forming the lithium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring, which can further react to form more complex structures.
Scientific Research Applications
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a bromine atom.
Lithium(1+) ion 5-chloro-1,3-thiazole-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug development and other scientific applications .
Properties
IUPAC Name |
lithium;5-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDYRFHYWBABX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrLiNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-42-4 | |
Record name | lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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